Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate
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Overview
Description
Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate, also known as DDCAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDCAP is a synthetic compound that was first developed in the late 20th century, and it has since been used in a variety of research studies to investigate its mechanism of action and potential therapeutic effects.
Mechanism Of Action
The exact mechanism of action of Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the activation of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. These inhibitory effects are believed to contribute to the potential therapeutic effects of Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate.
Biochemical And Physiological Effects
Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate has been shown to have a variety of biochemical and physiological effects in laboratory experiments. Some of the key effects of Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate include its anti-inflammatory and antioxidant properties. Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species (ROS), which are involved in the development of many diseases. It has also been shown to have potential anti-tumor effects, as well as neuroprotective effects in laboratory studies.
Advantages And Limitations For Lab Experiments
One of the key advantages of using Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate in laboratory experiments is its potential therapeutic effects. Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate has been shown to have potential anti-inflammatory, antioxidant, and anti-tumor effects, which make it a promising candidate for further research. However, there are also some limitations to using Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate in laboratory experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact dosage and administration protocols for Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate are not well-established, which can make it difficult to compare results across different studies.
Future Directions
There are many potential future directions for research on Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate. Some of the key areas of focus for future research include investigating its potential therapeutic effects in various diseases, optimizing its dosage and administration protocols, and exploring its potential as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate and its effects on various signaling pathways and enzymes. Overall, Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate is a promising compound that has the potential to be a valuable tool for scientific research and drug development.
Synthesis Methods
Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis of Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate is typically carried out in a laboratory setting, and it requires a high degree of expertise in organic chemistry. The exact synthesis method used to produce Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate can vary depending on the specific research application, but in general, the synthesis process involves the reaction of aniline derivatives with propanedioic acid esters.
Scientific Research Applications
Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate has been used in a variety of scientific research studies to investigate its potential therapeutic effects. Some of the key areas of research that have focused on Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate include cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate has been shown to have potential anti-tumor effects, and it has been investigated as a potential treatment for various types of cancer. In neurodegenerative disease research, Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate has been shown to have potential neuroprotective effects, and it has been investigated as a potential treatment for diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate has been investigated for its potential anti-inflammatory effects, and it has been studied as a potential treatment for conditions such as atherosclerosis.
properties
CAS RN |
6033-52-9 |
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Product Name |
Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate |
Molecular Formula |
C18H17Cl2NO5 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
diethyl 2-[[3,5-dichloro-4-(furan-2-yl)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C18H17Cl2NO5/c1-3-24-17(22)12(18(23)25-4-2)10-21-11-8-13(19)16(14(20)9-11)15-6-5-7-26-15/h5-10,21H,3-4H2,1-2H3 |
InChI Key |
NNVFXRGZDQRDBI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CNC1=CC(=C(C(=C1)Cl)C2=CC=CO2)Cl)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C(=C1)Cl)C2=CC=CO2)Cl)C(=O)OCC |
Origin of Product |
United States |
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